molecular formula C8H5F4NO2 B2532611 Methyl 5-fluoro-2-(trifluoromethyl)isonicotinate CAS No. 1803834-94-7

Methyl 5-fluoro-2-(trifluoromethyl)isonicotinate

Cat. No.: B2532611
CAS No.: 1803834-94-7
M. Wt: 223.127
InChI Key: WFLNJACMCXKWJT-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-2-(trifluoromethyl)isonicotinate (CAS: 1803834-94-7) is a fluorinated heterocyclic compound gaining prominence in pharmaceutical and biochemical research. Structurally, it features a pyridine ring substituted with a trifluoromethyl group at position 2 and a fluorine atom at position 5, with a methyl ester moiety at position 4 (or equivalent, depending on numbering conventions).

The compound is supplied by Apollo Scientific under ISO standards, ensuring high purity (>98%) and reliability for research applications .

Properties

IUPAC Name

methyl 5-fluoro-2-(trifluoromethyl)pyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO2/c1-15-7(14)4-2-6(8(10,11)12)13-3-5(4)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLNJACMCXKWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of 2-(Trifluoromethyl)Pyridine Derivatives

The synthesis begins with the nitration of 2-(trifluoromethyl)pyridine using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C. This step introduces a nitro group at the 4-position, yielding 4-nitro-2-(trifluoromethyl)pyridine with 85–90% efficiency. The low temperature prevents undesired side reactions, such as oxidation of the trifluoromethyl group.

Fluorination via Halogen Exchange

The nitro intermediate undergoes fluorination using potassium fluoride (KF) in dimethylformamide (DMF) at 120°C for 12 hours. This nucleophilic aromatic substitution replaces the nitro group with fluorine, producing 5-fluoro-2-(trifluoromethyl)pyridine. The use of DMF as a polar aprotic solvent enhances reaction kinetics, achieving yields of 78–82%.

Hydrolysis to Carboxylic Acid

The pyridine derivative is then oxidized to the corresponding carboxylic acid using potassium permanganate (KMnO₄) in aqueous NaOH at 80°C. This step converts the methyl group at the 4-position into a carboxylic acid, forming 5-fluoro-2-(trifluoromethyl)isonicotinic acid with 70–75% yield. Careful pH control during workup minimizes decarboxylation.

Esterification with Methanol

The final step involves esterification using thionyl chloride (SOCl₂) to activate the carboxylic acid, followed by reaction with methanol. This two-stage process achieves 90–95% conversion to Methyl 5-fluoro-2-(trifluoromethyl)isonicotinate. Excess methanol is removed via rotary evaporation, and the product is purified by vacuum distillation.

Table 1: Reaction Conditions for Multi-Step Synthesis

Step Reagents Temperature Time (h) Yield (%)
Nitration HNO₃, H₂SO₄ 0–5°C 3 85–90
Fluorination KF, DMF 120°C 12 78–82
Hydrolysis KMnO₄, NaOH 80°C 6 70–75
Esterification SOCl₂, CH₃OH Reflux 2 90–95

Halogen Exchange Fluorination Using Antimony Pentafluoride

An alternative approach, described in LookChem documents, utilizes antimony pentafluoride (SbF₅) and anhydrous hydrogen fluoride (HF) for direct fluorination of chlorinated precursors.

Chlorination of 2-Chloro-5-TrichloromethylPyridine

The precursor 2-chloro-5-trichloromethylpyridine is treated with chlorine gas in the presence of tungsten hexachloride (WCl₆) at 150°C. This radical chlorination substitutes the trichloromethyl group with chlorine, yielding 2,3-dichloro-5-trichloromethylpyridine. The reaction requires rigorous exclusion of moisture to prevent hydrolysis.

Fluorination with SbF₅/HF

The dichlorinated intermediate reacts with SbF₅ (10 mol%) in anhydrous HF at 80°C for 8 hours. This Lewis acid-mediated fluorination replaces chlorine at the 2-position with fluorine, forming 2-fluoro-3-chloro-5-trifluoromethylpyridine. The crude product is neutralized with NaHCO₃ and purified via fractional distillation (65–70% yield).

Esterification via Nucleophilic Acyl Substitution

The chlorinated pyridine undergoes hydrolysis to 5-fluoro-2-(trifluoromethyl)isonicotinic acid using NaOH/EtOH, followed by esterification with methyl iodide (CH₃I) in the presence of K₂CO₃. This one-pot reaction achieves 85% yield, with the base scavenging HI to drive the equilibrium toward ester formation.

Table 2: Halogen Exchange Fluorination Parameters

Parameter Value
SbF₅ Loading 10 mol%
HF Volume 5 eq relative to substrate
Reaction Temperature 80°C
Purification Method Fractional distillation

Palladium-Catalyzed Cross-Coupling for Trifluoromethyl Group Installation

Recent advances leverage transition metal catalysis to introduce the trifluoromethyl group. A method adapted from PMC literature uses palladium complexes to couple fluoro-pyridine intermediates with trifluoromethylating reagents.

Suzuki-Miyaura Coupling for Pyridine Core Assembly

The pyridine ring is constructed via Suzuki-Miyaura coupling between 3-fluoro-5-bromopyridine and methyl boronate esters. Pd(PPh₃)₄ catalyzes the reaction in toluene/EtOH at 90°C, achieving 80–85% yield. This step establishes the 2-position for subsequent trifluoromethylation.

Trifluoromethylation Using Umemoto’s Reagent

The bromine atom at the 2-position is replaced with a trifluoromethyl group using Umemoto’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) in DMF. The reaction proceeds at room temperature with CuI as a co-catalyst, yielding 70–75% of the trifluoromethylated product.

Esterification via Acid Chloride Intermediate

The carboxylic acid is converted to its acid chloride using oxalyl chloride, followed by quenching with methanol. This method avoids the need for strong acids, making it suitable for acid-sensitive substrates (90% yield).

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

Metric Multi-Step Halogen Exchange Palladium-Catalyzed
Total Yield 45–50% 40–45% 50–55%
Scalability Industrial Pilot-scale Laboratory
Cost Efficiency Moderate High Low
Purity ≥99% 95–98% ≥98%

The multi-step method offers the best balance of yield and scalability for industrial production, while palladium-catalyzed routes provide higher purity for pharmaceutical applications. Halogen exchange remains cost-effective but requires handling hazardous HF.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at position 5 undergoes substitution reactions under nucleophilic conditions. The trifluoromethyl and ester groups activate the pyridine ring by withdrawing electron density, facilitating NAS.

Reaction Type Reagents/Conditions Major Products Key Findings
Fluorine SubstitutionNaOMe/MeOH, 60°CMethoxy-substituted derivativeSubstitution occurs at position 5 with 78% yield under mild basic conditions .
Amine SubstitutionNH₃ (aq.), Cu catalyst, 100°C5-Amino derivativeReaction proceeds via a concerted mechanism, confirmed by DFT calculations.

Ester Hydrolysis

The methyl ester group undergoes hydrolysis to form the corresponding carboxylic acid.

Conditions Catalyst Reaction Time Yield Notes
1M NaOH, refluxNone6 hours92%Complete conversion to 5-fluoro-2-(trifluoromethyl)isonicotinic acid .
H₂SO₄ (conc.), 80°CAcidic3 hours85%Faster kinetics in acidic vs. basic conditions.

Reduction Reactions

The ester moiety can be reduced to a primary alcohol or further modified.

Reducing Agent Conditions Product Efficiency
LiAlH₄, THF0°C to RT, 2 hours4-(Hydroxymethyl)pyridine derivative67% yield
DIBAL-H, toluene-78°C, 1 hourPartial reduction to aldehyde41% yield

Mechanistic Insight : Reduction with LiAlH₄ proceeds via a two-electron transfer mechanism, while DIBAL-H follows a stepwise pathway .

Oxidative Stability and Reactivity

MFTCI exhibits stability under mild oxidative conditions but degrades in strongly oxidizing environments:

Oxidizing Agent Conditions Observation
H₂O₂ (30%)RT, 24 hoursNo degradation (HPLC analysis)
KMnO₄, H₂SO₄80°C, 1 hourComplete decomposition to CO₂ and F⁻ ions

These findings align with its use in oxidative stress studies, where it remains intact under physiological conditions but breaks down in extreme environments .

Electrophilic Aromatic Substitution (EAS)

Despite the electron-deficient pyridine ring, EAS is limited due to deactivation by the trifluoromethyl group. Nitration trials with HNO₃/H₂SO₄ yielded <5% product, confirming low reactivity.

Cross-Coupling Reactions

MFTCI participates in palladium-catalyzed cross-coupling reactions, enabling functionalization at position 2:

Reaction Catalyst Coupling Partner Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Phenylboronic acid62%
Buchwald-HartwigPd(OAc)₂, XPhosAniline55%

These reactions highlight its utility in synthesizing biaryl derivatives for pharmaceutical applications.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-fluoro-2-(trifluoromethyl)isonicotinate has shown promise in various biological studies, particularly for its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against different cancer cell lines. It may induce apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production .
  • Antimicrobial Properties : Research has demonstrated enhanced antimicrobial activity in derivatives containing trifluoromethyl groups compared to their non-substituted counterparts, suggesting potential use in developing new antibiotics .
  • Anti-inflammatory Effects : Studies have explored the compound's potential as an anti-inflammatory agent, particularly in models of oxidative stress .

Agrochemicals

The unique properties of this compound make it valuable in agrochemical applications:

  • Pesticide Development : Its fluorinated structure may enhance the bioavailability and effectiveness of pesticides, leading to improved agricultural outcomes.
  • Herbicide Research : The compound's ability to interact with biological targets suggests potential as a lead compound for developing new herbicides.

Materials Science

In materials science, the compound is being investigated for its role in synthesizing advanced materials:

  • Polymer Chemistry : this compound can serve as a building block for synthesizing fluorinated polymers with enhanced thermal stability and chemical resistance .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReferences
AnticancerInduces apoptosis in cancer cells; dose-dependent cytotoxicity observed
AntimicrobialEnhanced efficacy against bacteria compared to non-fluorinated analogs
Anti-inflammatoryPotential use in models of oxidative stress

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results showed significant dose-dependent cytotoxicity, indicating its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Activity

Research focused on the antimicrobial efficacy of isonicotinate derivatives, revealing that those with trifluoromethoxy substitutions exhibited superior activity against several bacterial strains compared to their unsubstituted counterparts.

Case Study 3: Mechanistic Insights

Investigations into the mechanism of action revealed that this compound induces apoptosis through mitochondrial pathways, highlighting its potential role in cancer treatment strategies.

Comparison with Similar Compounds

(a) Substituent Effects on Reactivity and Bioactivity

  • Trifluoromethyl vs.

(b) Pharmacological Potential

  • Anti-Cancer Applications: this compound’s dual fluorinated substituents may improve interactions with enzyme active sites (e.g., kinase inhibitors) compared to non-fluorinated analogs .
  • Neuroprotective Effects: Its ester moiety (-COOCH₃) may facilitate blood-brain barrier penetration, a critical advantage over carboxylic acid derivatives like 2-Cyano-5-(trifluoromethyl)nicotinic acid .

Biological Activity

Methyl 5-fluoro-2-(trifluoromethyl)isonicotinate is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluorine atom and a trifluoromethyl group, which significantly influence its chemical behavior and biological interactions. Its molecular formula is C12H8F5NC_{12}H_{8}F_{5}N, with a molecular weight of approximately 299.23 g/mol. The presence of electronegative fluorine atoms enhances the compound's electrophilicity, which can affect its interaction with biological targets.

Biological Activities

1. Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. Preliminary studies suggest that it may inhibit the growth of various cancer cell lines by interfering with critical cellular processes. For instance, it has shown cytotoxic effects against mouse TLX5 lymphoma cells, with an IC50 value indicating significant potency .

2. Anti-inflammatory Effects
The compound has been studied for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation. Its structural characteristics may enhance its bioavailability and metabolic stability, making it a candidate for further exploration in anti-inflammatory drug development.

3. Interaction with Biological Targets
Interaction studies have revealed that this compound binds to specific enzymes and receptors involved in disease processes. This binding affinity is crucial for understanding its mechanism of action and therapeutic potential.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation: It can modulate receptor activity, influencing signaling pathways that regulate cell growth and immune responses.
  • Stability Enhancement: The fluorinated structure contributes to enhanced metabolic stability, allowing for prolonged activity in biological systems .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerCytotoxic effects on mouse lymphoma cells (IC50 = 1.5 µM)
Anti-inflammatoryModulation of inflammatory pathways
Enzyme InteractionBinding affinity studies indicate potential for targeting specific enzymes

Detailed Research Findings

  • Cytotoxicity Studies: In vitro assays demonstrated that the compound significantly reduces cell viability in various cancer cell lines, suggesting its potential as an anticancer agent.
  • Inflammation Modulation: Animal models have shown reduced markers of inflammation upon treatment with the compound, highlighting its therapeutic promise in inflammatory diseases.
  • Pharmacokinetic Profile: Studies indicate improved pharmacokinetic properties due to the fluorinated structure, enhancing absorption and reducing metabolic degradation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5-fluoro-2-(trifluoromethyl)isonicotinate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, fluorination of a precursor like methyl 2-(trifluoromethyl)isonicotinate using a fluorinating agent (e.g., Selectfluor®) in anhydrous THF at 60–80°C for 12–24 hours is a common approach. Reaction progress should be monitored via thin-layer chromatography (TLC) or LC-MS . Optimization involves adjusting solvent polarity (e.g., DMF for higher solubility), stoichiometry of fluorinating agents, and temperature gradients to minimize side products like dehalogenated byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation:

  • ¹⁹F NMR identifies fluorine environments (δ -110 to -120 ppm for CF₃ groups; δ -60 ppm for aromatic F).
  • ¹H/¹³C NMR resolves pyridine ring protons (e.g., δ 8.5–9.0 ppm for H-3 and H-6) and ester methyl groups (δ 3.9–4.1 ppm).
  • LC-MS (positive-ion mode) confirms molecular weight (MW 223.12 g/mol) and purity (>95%) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Due to its trifluoromethyl and fluoro groups, which may release HF upon decomposition, use PPE (nitrile gloves, goggles) and work in a fume hood. Storage should be in amber vials under inert gas (Ar/N₂) at -20°C to prevent hydrolysis. Hazard statements H315 (skin irritation) and H319 (eye irritation) require immediate access to eye-wash stations and neutralization kits (e.g., calcium gluconate gel for HF exposure) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) calculate electron-deficient regions on the pyridine ring. Fukui indices identify C-5 (fluoro-substituted) as the most electrophilic site. Molecular docking studies (AutoDock Vina) can model interactions with biological targets (e.g., kinase enzymes), guiding structure-activity relationship (SAR) studies .

Q. What strategies resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. THF) arise from crystallinity and hygroscopicity. Use dynamic light scattering (DLS) to assess particle size in suspension. Controlled crystallization (slow evaporation from EtOAc/hexane) yields single crystals for X-ray diffraction, confirming polymorphism or hydrate formation. Statistical analysis (e.g., ANOVA) identifies outliers in published datasets .

Q. How does steric hindrance from the trifluoromethyl group influence regioselectivity in derivatization reactions?

  • Methodological Answer : The CF₃ group at C-2 creates steric bulk, directing electrophiles to C-5 (para to ester) or C-6 (meta). Competitive experiments with bromination (NBS in CCl₄) show >80% selectivity for C-5. Kinetic studies (stopped-flow UV-Vis) quantify activation barriers for competing pathways .

Q. What analytical approaches detect trace impurities from incomplete fluorination?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) coupled with HPLC (C18 column, 0.1% formic acid/ACN gradient) identifies de-fluorinated byproducts (e.g., methyl 2-(trifluoromethyl)isonicotinate). Limit of detection (LOD) is <0.1% via calibration curves using spiked standards .

Cross-Disciplinary Research Applications

Q. How can this compound be applied in medicinal chemistry for target validation?

  • Methodological Answer : As a fluorinated isonicotinate ester, it serves as a bioisostere for carboxylic acids in protease inhibitors. In vitro assays (e.g., fluorescence polarization) measure inhibition constants (Kᵢ) against SARS-CoV-2 Mpro or EGFR kinases. Radiolabeling (¹⁸F-PET tracers) tracks biodistribution in murine models .

Q. What role does this compound play in materials science?

  • Methodological Answer : Its electron-withdrawing groups enhance charge transport in organic semiconductors. Cyclic voltammetry (CH Instruments) measures HOMO/LUMO levels (-5.8 eV/-3.2 eV). Fabricate thin films via spin-coating (2000 rpm, 30 sec) and characterize conductivity (four-point probe) under varying humidity .

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